molecular formula C21H21BrN2O4S B298571 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298571
M. Wt: 477.4 g/mol
InChI Key: UCUZPEQVCKLAON-AXBFJITISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BEMT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BEMT has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties. In

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may exert its biological activities through the inhibition of various enzymes and signaling pathways. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Additionally, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to have a potent antifungal activity by disrupting the fungal cell membrane. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its biological activities, making it a well-established compound for research purposes. However, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future research directions for 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential therapeutic applications in various diseases.

Synthesis Methods

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one starts with the condensation of 2-bromo-4-ethoxy-5-methoxybenzaldehyde and 4-methoxyaniline in ethanol to form 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. The reaction is catalyzed by glacial acetic acid and refluxed for several hours. The crude product is then purified by recrystallization to obtain the pure 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one compound.

Scientific Research Applications

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have a potent antifungal activity against Candida albicans and Aspergillus niger. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been reported to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C21H21BrN2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21BrN2O4S/c1-5-28-18-12-16(22)13(10-17(18)27-4)11-19-20(25)24(2)21(29-19)23-14-6-8-15(26-3)9-7-14/h6-12H,5H2,1-4H3/b19-11-,23-21?

InChI Key

UCUZPEQVCKLAON-AXBFJITISA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OC

Origin of Product

United States

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